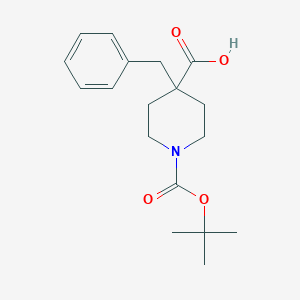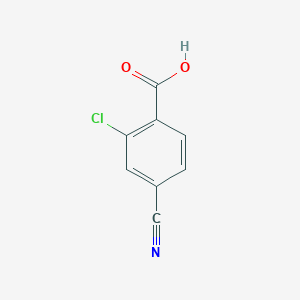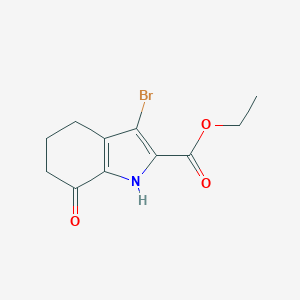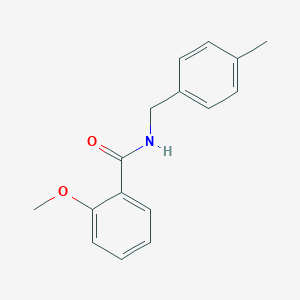
2-methoxy-N-(4-methylbenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(4-methylbenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'BML-210,' and it has been synthesized through different methods.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-methylbenzyl)benzamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. This compound inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This results in the inhibition of the production of pro-inflammatory cytokines and the reduction of inflammation and pain.
Biochemical and Physiological Effects:
2-methoxy-N-(4-methylbenzyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been shown to have antitumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-methoxy-N-(4-methylbenzyl)benzamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various scientific research applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of 2-methoxy-N-(4-methylbenzyl)benzamide. One of the potential directions is the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Another direction is the investigation of the antitumor activity of this compound and its potential use in cancer therapy. Additionally, the study of the biochemical and physiological effects of this compound can lead to the discovery of new therapeutic targets for various diseases.
Synthesis Methods
The synthesis of 2-methoxy-N-(4-methylbenzyl)benzamide has been carried out through different methods. One of the most commonly used methods is the reaction between 2-methoxybenzoic acid and 4-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired compound, which can be purified through column chromatography.
Scientific Research Applications
2-methoxy-N-(4-methylbenzyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the treatment of inflammation and pain. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are responsible for inducing inflammation and pain. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
properties
CAS RN |
5554-10-9 |
|---|---|
Product Name |
2-methoxy-N-(4-methylbenzyl)benzamide |
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-methoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-13(10-8-12)11-17-16(18)14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
VJJKHHXVMGXCFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



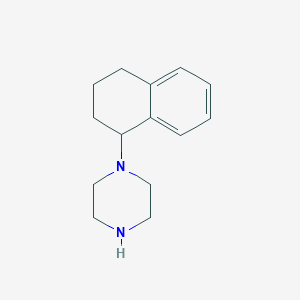

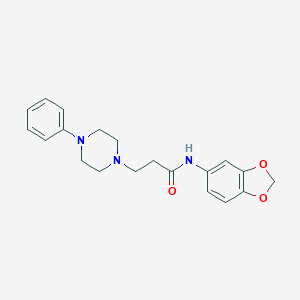

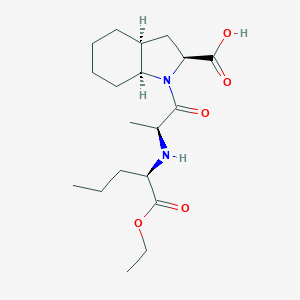
![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B185027.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)


![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)
